3,3-Dimethyl-1-oxo-1,3-dihydro-isobenzofuran-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid is a chemical compound characterized by its unique structure, which includes a furan ring fused with a benzene ring, a carboxylic acid group, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid typically involves the reaction of 2-carboxybenzaldehyde with dimethyl hydrogen phosphite in the presence of sodium methoxide. The reaction is carried out at low temperatures (0°C) and then allowed to stir at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis route mentioned above can be scaled up for industrial purposes, ensuring the availability of the necessary reagents and maintaining the reaction conditions to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the furan ring or the carboxylic acid group.
Substitution: The methyl groups and the carboxylic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
3,3-Dimethyl-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and biochemical reactions. The exact molecular targets and pathways depend on the specific application and the biological system in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate: This compound shares a similar core structure but includes a phosphonate group instead of a carboxylic acid group.
3-oxo-1,3-dihydroisobenzofuran-1-ylphosphonic acid: Another similar compound with a phosphonic acid group instead of a carboxylic acid group.
Uniqueness
3,3-Dimethyl-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
168060-86-4 |
---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
3,3-dimethyl-1-oxo-2-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C11H10O4/c1-11(2)8-5-6(9(12)13)3-4-7(8)10(14)15-11/h3-5H,1-2H3,(H,12,13) |
InChI Key |
YRNARWBKUQHZLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C(=O)O)C(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.